molecular formula C17H29NO B14360591 9-(Furan-3-yl)-N,N,2,6-tetramethylnon-4-en-1-amine CAS No. 90706-44-8

9-(Furan-3-yl)-N,N,2,6-tetramethylnon-4-en-1-amine

Cat. No.: B14360591
CAS No.: 90706-44-8
M. Wt: 263.4 g/mol
InChI Key: CHBATRNNTVYOMZ-UHFFFAOYSA-N
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Description

9-(Furan-3-yl)-N,N,2,6-tetramethylnon-4-en-1-amine is an organic compound that features a furan ring, a nonane backbone, and multiple methyl groups. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom, which contributes to the compound’s unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Furan-3-yl)-N,N,2,6-tetramethylnon-4-en-1-amine can be achieved through various methods. One common approach involves the use of sulfur ylides and alkyl acetylenic carboxylates. This method provides a direct and simple strategy for synthesizing polysubstituted furans with diverse functional groups . The reaction typically involves Michael addition, intramolecular nucleophilic addition, and elimination steps.

Industrial Production Methods

Industrial production of furan derivatives often involves the use of biomass-derived furan platform chemicals (FPCs) such as furfural and 5-hydroxy-methylfurfural. These FPCs can be converted into various furan derivatives through catalytic processes .

Chemical Reactions Analysis

Types of Reactions

9-(Furan-3-yl)-N,N,2,6-tetramethylnon-4-en-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted furan compounds .

Scientific Research Applications

9-(Furan-3-yl)-N,N,2,6-tetramethylnon-4-en-1-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

90706-44-8

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

9-(furan-3-yl)-N,N,2,6-tetramethylnon-4-en-1-amine

InChI

InChI=1S/C17H29NO/c1-15(7-5-9-16(2)13-18(3)4)8-6-10-17-11-12-19-14-17/h5,7,11-12,14-16H,6,8-10,13H2,1-4H3

InChI Key

CHBATRNNTVYOMZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=COC=C1)C=CCC(C)CN(C)C

Origin of Product

United States

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